N-[2-chloro-4-fluoro-5-[4-(3-fluoropropyl)-5-oxotetrazol-1-yl]phenyl]ethanesulfonamide
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Overview
Description
F5231 is a member of tetrazoles.
Scientific Research Applications
Antimicrobial Activity
N-[2-chloro-4-fluoro-5-[4-(3-fluoropropyl)-5-oxotetrazol-1-yl]phenyl]ethanesulfonamide and its derivatives have shown significant potential in antimicrobial applications. Studies have synthesized various compounds, including those related to the given chemical structure, and evaluated them for their antimicrobial activity. For instance, Mistry, Desai, and Desai (2016) synthesized derivatives and evaluated them for their antimicrobial activity, finding that some compounds exhibited excellent to good antibacterial activity compared to reference drugs (Mistry, Desai, & Desai, 2016). Similarly, Subramanyam et al. (2017) synthesized sulfonamide derivatives and reported good activity in some compounds compared to standard bactericides and fungicides (Subramanyam et al., 2017).
Anticancer and Antitumor Activity
Research has also explored the potential anticancer and antitumor applications of these compounds. Kumar et al. (2014) synthesized a series of derivatives and evaluated them for in vitro antimicrobial and anticancer activities, finding some compounds more active than standard drugs against certain cell lines (Kumar et al., 2014). Sławiński and Brzozowski (2006) found that a specific sulfonamide derivative exhibited remarkable activity and selectivity toward certain cancer cell lines (Sławiński & Brzozowski, 2006).
Other Potential Applications
Further research includes the synthesis and evaluation of these compounds for various biochemical and pharmacological activities. For example, Altenbach et al. (2002) investigated a novel alpha(1)-adrenoceptor agent related to the compound , which demonstrated mixed pharmacological properties (Altenbach et al., 2002). Another study by Hughes et al. (2016) explored the complex binding modes of a related compound as a PPARγ partial agonist (Hughes et al., 2016).
Properties
CAS No. |
112190-78-0 |
---|---|
Molecular Formula |
C12H14ClF2N5O3S |
Molecular Weight |
381.79 g/mol |
IUPAC Name |
N-[2-chloro-4-fluoro-5-[4-(3-fluoropropyl)-5-oxotetrazol-1-yl]phenyl]ethanesulfonamide |
InChI |
InChI=1S/C12H14ClF2N5O3S/c1-2-24(22,23)16-10-7-11(9(15)6-8(10)13)20-12(21)19(17-18-20)5-3-4-14/h6-7,16H,2-5H2,1H3 |
InChI Key |
FDNBWBAHQKZDSN-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1Cl)F)N2C(=O)N(N=N2)CCCF |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1Cl)F)N2C(=O)N(N=N2)CCCF |
112190-78-0 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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